An In-depth Technical Guide to the Chemical Properties of Hexaethylcyclotrisiloxane
An In-depth Technical Guide to the Chemical Properties of Hexaethylcyclotrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylcyclotrisiloxane, with the CAS Number 2031-79-0, is a cyclic organosilicon compound belonging to the siloxane family.[1][2] It is composed of a six-membered ring of alternating silicon and oxygen atoms, with two ethyl groups attached to each silicon atom. This colorless to yellowish transparent liquid serves as a key monomer in the synthesis of specialized silicone polymers and copolymers.[3][4][5] Its distinct chemical and physical properties make it a valuable precursor for creating materials with tailored characteristics, finding applications in the production of specialty silicones, lubricants, and as an additive in coatings and plastics.[5] This technical guide provides a comprehensive overview of the chemical and physical properties of Hexaethylcyclotrisiloxane, along with general experimental methodologies for their determination.
Physical and Chemical Properties
The physical and chemical properties of Hexaethylcyclotrisiloxane are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H30O3Si3 | [1] |
| Molecular Weight | 306.62 g/mol | [3] |
| Appearance | Colorless or yellowish transparent liquid | [3][4] |
| Melting Point | 14 °C | [4][6][7] |
| Boiling Point | 117 °C at 10 mmHg | [3][4][6] |
| Density | 0.955 g/cm³ at 25°C | [3][7] |
| Refractive Index | 1.4308 at 25°C | [3][6] |
| Flash Point | >65 °C | [4][6] |
| Vapor Pressure | 0.0314 mmHg at 25°C | |
| Hydrolytic Sensitivity | No significant reaction with aqueous systems | [6] |
Chemical Reactivity and Synthesis
Reactivity
The primary chemical reactivity of Hexaethylcyclotrisiloxane lies in its ability to undergo ring-opening polymerization (ROP) . This process involves the cleavage of the siloxane bonds within the cyclic structure to form long-chain linear polymers. The polymerization can be initiated by anionic or cationic catalysts, as well as by organocatalysts.[8][9][10] The resulting poly(diethylsiloxane) polymers possess unique properties that are distinct from the more common poly(dimethylsiloxane)s.
The reactivity of cyclotrisiloxanes is notably higher than their larger ring counterparts (e.g., octaethylcyclotetrasiloxane) due to significant ring strain.[8] This higher reactivity allows for polymerization to occur under milder conditions.
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Anionic Ring-Opening Polymerization: This is a common method for polymerizing cyclosiloxanes. The reaction is typically initiated by strong bases such as alkali metal hydroxides or organolithium compounds.[8][11] The initiator attacks a silicon atom in the ring, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate anion. This anion then propagates by attacking another monomer molecule, extending the polymer chain.
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Hydrolysis: While generally not reactive with aqueous systems, under specific conditions such as the presence of acid or base catalysts, the siloxane bonds can be susceptible to hydrolysis.[6][12] This would lead to the formation of diethylsilanediols, which can then undergo condensation reactions.
Synthesis
A general method for the preparation of Hexaethylcyclotrisiloxane involves a multi-step process:[13]
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Grignard Reaction: Tetraalkoxysilane is reacted with an ethyl Grignard reagent (formed from an ethyl halide and magnesium metal) in a solvent.
-
Hydrolysis and Polycondensation: The reaction mixture is then hydrolyzed in a dilute acid solution, leading to polycondensation and the formation of a mixture of diethylsiloxane oligomers.
-
Molecular Transposition: The oligomer mixture is heated with sulfuric acid to promote molecular rearrangement.
-
Cracking and Rectification: The resulting product is then cracked under the catalysis of a potash catalyst, followed by rectification to isolate Hexaethylcyclotrisiloxane.
Experimental Protocols
Determination of Boiling Point (Micro Method)
The boiling point of a small quantity of a liquid can be determined using a Thiele tube.
-
Sample Preparation: A small amount of Hexaethylcyclotrisiloxane is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.
-
Observation: The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
-
Boiling Point Determination: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.
Determination of Refractive Index
The refractive index of a liquid is typically measured using a refractometer (e.g., an Abbé refractometer).
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of Hexaethylcyclotrisiloxane are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Visualizations
Caption: Molecular structure of Hexaethylcyclotrisiloxane.
Caption: Ring-Opening Polymerization of Hexaethylcyclotrisiloxane.
References
- 1. Cyclotrisiloxane, hexaethyl- [webbook.nist.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. sisib.com [sisib.com]
- 4. Hexaethylcyclotrisiloxane, CAS No. 2031-79-0 - iChemical [ichemical.com]
- 5. CAS 2031-79-0 | Hexaethylcyclotrisiloxane | Sancai industry [sancaiindustry.com]
- 6. 2031-79-0 | CAS DataBase [m.chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN101597303A - The preparation method of Hexaethyl cyclotrisiloxane or triethyl trimethyl cyclotrisiloxane - Google Patents [patents.google.com]
